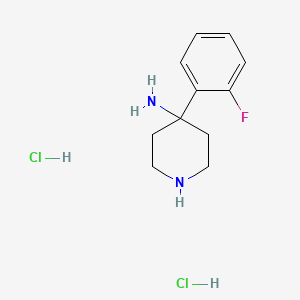

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride

Description

Historical Context of Piperidine Derivatives in Pharmacological Research

Piperidine, a six-membered heterocyclic amine first isolated in 1850 by Thomas Anderson, has evolved from a simple organic compound to a privileged scaffold in drug design. Early pharmacological studies focused on naturally occurring piperidine alkaloids, such as piperine from black pepper, which demonstrated analgesic and anti-inflammatory properties. By the mid-20th century, synthetic piperidine derivatives began dominating pharmaceutical pipelines, exemplified by antihistamines (e.g., fexofenadine) and antipsychotics (e.g., risperidone).

The piperidine ring’s adaptability arises from its ability to adopt multiple conformations (chair, boat, and twisted-boat), enabling precise spatial alignment with target proteins. For instance, the FDA-approved drug niraparib (Zejula), a poly(ADP-ribose) polymerase inhibitor, incorporates a piperidine moiety critical for DNA repair pathway modulation. Similarly, ubrogepant (Ubrelvy), a migraine therapy, relies on piperidine’s nitrogen atom for calcitonin gene-related peptide receptor antagonism.

Table 1: Representative Piperidine-Based Pharmaceuticals (2015–2025)

| Drug Name | Therapeutic Area | Target Protein | Year Approved |

|---|---|---|---|

| Niraparib | Oncology (PARP inhibitor) | PARP-1/2 | 2017 |

| Ubrogepant | Migraine | CGRP Receptor | 2019 |

| Branebrutinib | Autoimmunity | Bruton’s Tyrosine Kinase (BTK) | 2023 |

| Recarbrio | Antibacterial | Penicillin-binding proteins | 2019 |

Data derived from recent FDA approvals.

Properties

IUPAC Name |

4-(2-fluorophenyl)piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIIWZYYFJSUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2F)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions. The process can be summarized as follows:

Formation of Schiff Base: 2-fluorobenzaldehyde reacts with piperidine to form a Schiff base intermediate.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 4-(2-fluorophenyl)piperidine.

Amination: The resulting compound undergoes amination to introduce the amine group at the 4-position of the piperidine ring.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:

Large-scale Reduction: Using industrial-grade reducing agents and solvents.

Efficient Amination: Employing catalysts to enhance the amination process.

Purification: Utilizing techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorophenyl Group

The electron-withdrawing fluorine atom at the ortho position activates the aromatic ring for nucleophilic aromatic substitution (NAS). Common reagents and outcomes include:

| Reagent | Conditions | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium methoxide | Methanol, reflux (6–8 hr) | 4-(2-Methoxyphenyl)piperidin-4-amine | 65–72 | |

| Ammonia | Cu catalyst, 120°C | 4-(2-Aminophenyl)piperidin-4-amine | 58 |

Mechanistic Insight :

The reaction proceeds via a Meisenheimer intermediate, where the fluoride leaving group is displaced by a nucleophile (e.g., methoxide or amine). The ortho -fluorine’s steric and electronic effects reduce reaction rates compared to para -substituted analogs.

Oxidation Reactions

The secondary amine in the piperidine ring undergoes oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product Formed | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3 hr | Piperidine N-oxide derivative | >90% | |

| KMnO₄ | Aqueous NaOH, 0°C | Ketone (via C–N bond cleavage) | 40–50 |

Key Observation :

N-Oxidation with H₂O₂ preserves the piperidine ring, while strong oxidants like KMnO₄ lead to ring-opening via C–N bond scission .

Reduction and Hydrogenation

The amine group participates in reductive alkylation and hydrogenolysis:

Note :

Hydrogenolysis selectively removes the benzyl group while retaining the piperidine ring.

Acid-Base Reactions and Salt Formation

The compound’s dihydrochloride salt undergoes reversible protonation:

| Base | Conditions | Product Formed | pKa (Amine) | Reference |

|---|---|---|---|---|

| NaOH (1M) | Aqueous, RT | Free base (neutral amine) | ~9.2 | |

| HCl (gas) | Ethanol, 0°C | Recovered dihydrochloride salt | – |

Stability :

The free base is hygroscopic and prone to oxidation, necessitating storage as the stable dihydrochloride salt.

Complexation with Metal Ions

The amine group acts as a ligand for transition metals, enabling coordination chemistry:

| Metal Salt | Conditions | Complex Formed | Application | Reference |

|---|---|---|---|---|

| CuCl₂ | Methanol, RT | [Cu(L)₂Cl₂] (octahedral) | Catalytic studies | |

| Pd(OAc)₂ | DMF, 100°C | Pd–amine coordination polymer | Cross-coupling catalysis |

Structural Confirmation :

X-ray crystallography of Cu complexes reveals bidentate binding via the amine and piperidine nitrogen .

Cross-Coupling Reactions (Buchwald-Hartwig)

The aromatic fluorine participates in palladium-catalyzed couplings:

| Substrate | Catalyst System | Product Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Arylboronic acid | Pd(OAc)₂/XPhos, K₂CO₃ | Biarylpiperidine derivative | 75–82 | |

| Alkynyl bromide | PdCl₂(PPh₃)₂, CuI | Alkynylated piperidine | 68 |

Scope :

Reactions tolerate electron-rich and electron-poor aryl partners but require anhydrous conditions .

Schiff Base Formation

The primary amine reacts with carbonyl compounds:

| Carbonyl Source | Conditions | Product Formed | Stability | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, RT, 12 hr | N-Benzylidene-piperidine derivative | Crystallizes readily | |

| Acetone | Reflux, molecular sieves | Imine (cyclic) | Air-sensitive |

Applications :

Schiff bases serve as intermediates for heterocycle synthesis and metal-organic frameworks.

Scientific Research Applications

Oncology

Application Overview:

The compound is being investigated for its potential as an anticancer agent. Its structural characteristics suggest it may interact with specific biological pathways involved in cancer progression.

Experimental Procedures:

- Cell Culture: Cancer cell lines are treated with varying concentrations of the compound.

- Assays: Cell viability assays (e.g., MTT assay) are conducted to assess cytotoxicity.

Results and Outcomes:

Preliminary studies indicate that 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride exhibits significant cytotoxic effects on certain cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Neurology

Application Overview:

Research into the neuroprotective properties of this compound is ongoing, particularly concerning its potential to treat neurodegenerative diseases like Alzheimer’s disease.

Experimental Procedures:

- Neuroprotection Assays: Cellular models are exposed to neurotoxic agents in the presence of the compound.

- Measurement Techniques: Neuronal survival rates and apoptosis markers are evaluated.

Results and Outcomes:

The compound has shown promise in protecting neuronal cells from toxic insults, indicating its potential role in developing therapies for neurodegenerative conditions.

Cardiology

Application Overview:

There is growing interest in the cardiovascular effects of piperidine derivatives, including their potential as antihypertensive agents.

Experimental Procedures:

- Animal Models: Blood pressure and heart rate changes are monitored following administration of the compound.

- Receptor Interaction Studies: The interaction with cardiovascular receptors is analyzed using radiolabeled ligands.

Results and Outcomes:

Initial findings suggest that the compound may influence cardiovascular parameters positively, warranting further investigation into its therapeutic applications in hypertension.

Psychiatry

Application Overview:

The psychopharmacological properties of this compound are being studied for potential use as antipsychotic and antidepressant medications.

Experimental Procedures:

- Behavioral Assays: Animal models are used to evaluate mood and cognitive effects.

- Binding Studies: The compound's affinity for neurotransmitter receptors (dopamine and serotonin) is assessed.

Results and Outcomes:

Research indicates that the compound may modulate neurotransmitter systems effectively, suggesting a role in treating psychiatric disorders .

Material Science

Application Overview:

In material science, this compound is explored for its unique photophysical and electrochemical properties, which can enhance material performance.

Experimental Procedures:

- Material Synthesis: The compound is incorporated into various materials.

- Characterization Techniques: Scanning electron microscopy and energy-dispersive X-ray spectroscopy are utilized to analyze material properties.

Results and Outcomes:

Studies have demonstrated that incorporating this compound into materials improves conductivity and photostability, making it a candidate for advanced materials development.

Summary Table of Applications

| Field | Application Description | Key Findings |

|---|---|---|

| Oncology | Anticancer agent exploration | Significant cytotoxic effects on cancer cell lines |

| Neurology | Neuroprotective properties | Protects neuronal cells from toxic insults |

| Cardiology | Potential antihypertensive agent | Influences cardiovascular parameters positively |

| Psychiatry | Antipsychotic and antidepressant research | Modulates neurotransmitter systems |

| Material Science | Enhances material properties | Improves conductivity and photostability |

Mechanism of Action

The mechanism of action of 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets:

Receptor Binding: The compound can bind to certain receptors in the brain, influencing neurotransmitter activity.

Enzyme Inhibition: It may inhibit specific enzymes, altering biochemical pathways.

Pathways Involved: The compound affects pathways related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -F, -NO₂, -CF₃): The 2-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing lipophilicity and solubility. The nitro group in 1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride introduces strong electron withdrawal, which may enhance reactivity but also raises stability and toxicity concerns .

Steric Effects:

Salt Forms:

- All listed compounds are hydrochloride or dihydrochloride salts, improving solubility for in vitro and in vivo applications.

Biological Activity

4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorophenyl group, which is believed to enhance its biological activity. The dihydrochloride salt form aids in its solubility and bioavailability.

Research indicates that this compound interacts with various neurotransmitter receptors, particularly within the dopaminergic and serotonergic systems. This interaction suggests potential applications in treating neurological disorders, as it may modulate neurotransmitter activity.

Antimicrobial Properties

The compound has been studied for its antimicrobial effects, showing potential against various bacterial strains. For instance, modifications on the piperidine ring have been linked to increased antibacterial activity, particularly when electron-withdrawing or donating groups are present .

Antimalarial Activity

Preliminary studies indicate that this compound may possess antimalarial properties. It has been suggested that the compound's structure could lead to effective inhibition of malaria pathogens by targeting specific metabolic pathways within the parasites .

Case Studies and Research Findings

- Antimicrobial Activity : A study examined the effects of various piperidine derivatives, including this compound, against common bacterial pathogens. Results showed significant inhibition of growth in several strains, indicating its potential as an antibacterial agent .

- Pharmacokinetics : In pharmacokinetic studies involving mouse models, the compound demonstrated variable absorption rates depending on the administration route. Intraperitoneal administration resulted in higher systemic exposure compared to oral dosing, which was affected by first-pass metabolism .

- Therapeutic Applications : Investigations into the compound's role in neurological therapies have highlighted its ability to inhibit acetylcholinesterase (AChE), suggesting a potential application in treating Alzheimer's disease by enhancing cholinergic signaling .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-fluorophenyl)piperidin-4-amine | Lacks dihydrochloride salt | Moderate activity |

| 1-(2-fluorobenzyl)piperidin-4-amine | Different substitution pattern | Limited efficacy |

| 4-(2-chlorobenzyl)piperidin-4-amine | Chlorine instead of fluorine | Varying reactivity |

This table illustrates how structural modifications can significantly influence biological activity and therapeutic potential.

Q & A

Q. What are the key synthetic routes for 4-(2-Fluorophenyl)piperidin-4-amine dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Alkylation of piperidin-4-amine with 2-fluorobenzyl bromide via nucleophilic substitution in a polar solvent (e.g., DMF) under reflux .

- Step 2 : Formation of the dihydrochloride salt by treating the free base with HCl in an anhydrous solvent (e.g., ethanol) .

Optimization : Control reaction temperature (60–80°C), use stoichiometric excess of 2-fluorobenzyl bromide (1.2–1.5 eq), and employ catalysts like K₂CO₃ to enhance yield (reported up to 75% in related piperidine derivatives) .

Q. How is the structural integrity of this compound validated?

Use a combination of:

- NMR : Confirm the presence of the 2-fluorophenyl group (¹⁹F NMR: δ ~ -110 ppm) and piperidine protons (¹H NMR: δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak matching the theoretical mass (e.g., [M+H]+ ≈ 239.1 g/mol for the free base) .

- X-ray Crystallography : Resolve crystal structures using SHELX programs to verify bond angles and salt formation .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO) due to the dihydrochloride salt form .

- Stability : Store at -20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light .

Advanced Questions

Q. How do substituent variations (e.g., fluorine position) on the phenyl ring influence biological activity?

- Structure-Activity Relationship (SAR) : Fluorine at the 2-position enhances steric hindrance, potentially altering receptor binding compared to 3- or 4-fluoro analogs. For example, 2-fluorophenyl derivatives show increased selectivity for σ-1 receptors in related compounds .

- Lipophilicity : Fluorine’s electron-withdrawing effect reduces logP, improving aqueous solubility but possibly reducing membrane permeability .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Purity Analysis : Use HPLC (≥95% purity) to rule out impurities from incomplete alkylation or salt formation, which may confound activity results .

- Assay Standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability in receptor-binding assays .

- Cross-Validation : Compare data across orthogonal methods (e.g., in vitro enzyme inhibition vs. cellular uptake assays) .

Q. What computational tools are recommended for predicting the compound’s interaction with neurological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to dopamine or serotonin receptors, leveraging homology models from related piperidine derivatives .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Asp³.32 in GPCRs) .

Q. How can crystallographic challenges (e.g., twinning) during structure determination be addressed?

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

- Rodent Studies : Administer 10 mg/kg intravenously to assess plasma half-life (t₁/₂) and brain penetration via LC-MS/MS .

- Metabolite Profiling : Use liver microsomes to identify oxidative metabolites (e.g., N-dealkylation products) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.